molecular formula C7H5N5 B10907186 7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B10907186
M. Wt: 159.15 g/mol
InChI Key: AXADJBHTHJDKQP-UHFFFAOYSA-N
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Description

7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse pharmacological properties, including antiviral, antidiabetic, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of 3-aminopyrazoles with various nitrile-containing reagents. One common method involves heating 3-aminopyrazoles with (ethoxymethylidene)malononitrile in pyridine, which yields the desired product in varying yields . Another approach includes the reaction of 5-aminopyrazole derivatives with 3-oxo-2-phenylpropanenitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These typically involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antiviral activity is associated with its ability to inhibit viral replication by targeting specific viral enzymes. Its antidiabetic effects are linked to its interaction with insulin receptors, enhancing insulin sensitivity .

Properties

IUPAC Name

7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-3-5-4-11-12-6(9)1-2-10-7(5)12/h1-2,4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXADJBHTHJDKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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